molecular formula C13H13BrN2O2 B2963635 3-(2-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione CAS No. 2034209-61-3

3-(2-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione

Cat. No.: B2963635
CAS No.: 2034209-61-3
M. Wt: 309.163
InChI Key: ALRMGWFQGIFYKQ-UHFFFAOYSA-N
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Description

3-(2-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione is a useful research compound. Its molecular formula is C13H13BrN2O2 and its molecular weight is 309.163. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity

3-(2-Bromophenyl)-1-cyclopropylpiperazine-2,5-dione is a compound of interest due to its potential biological activities. This article reviews the existing literature on its pharmacological properties, including its anti-inflammatory, analgesic, and antimicrobial effects.

Chemical Structure

The compound belongs to the piperazine family and features a cyclopropyl group and a bromophenyl moiety. Its structural formula can be represented as follows:

C12H12BrN2O2\text{C}_{12}\text{H}_{12}\text{BrN}_2\text{O}_2

1. Antidepressant Activity

Research indicates that analogs of piperazine-2,5-dione exhibit significant antidepressant effects. In a study evaluating various derivatives, compounds similar to this compound demonstrated a reduction in immobility time in the forced swim test, which is indicative of antidepressant activity. For instance, certain derivatives showed a decrease in immobility duration by approximately 70%, comparable to fluoxetine, a standard antidepressant .

2. Anti-inflammatory and Analgesic Effects

The compound has also been evaluated for its anti-inflammatory and analgesic properties. In vivo studies revealed that at a dosage of 10 mg/kg, several derivatives exhibited notable anti-inflammatory effects. The mechanism appears to be linked to the modulation of inflammatory mediators, suggesting that the compound may act similarly to conventional anti-inflammatory drugs .

3. Antimicrobial Activity

In silico studies have predicted that derivatives containing the 2-bromophenyl group exhibit antimicrobial properties against Mycobacterium tuberculosis. Specifically, compounds were found to have minimum inhibitory concentrations (MIC) in the range of 23-24 µM against M. tuberculosis H37Rv . This suggests potential applications in treating tuberculosis.

Data Summary

Activity Effect Reference
AntidepressantDecreased immobility time (up to 70%)
Anti-inflammatorySignificant reduction in inflammation markers
AntimicrobialMIC = 23-24 µM against M. tuberculosis

Case Studies

A notable study involved synthesizing various piperazine derivatives and evaluating their biological activities. Among these, compounds with structural similarities to this compound were highlighted for their promising pharmacological profiles.

In another investigation focusing on antitubercular activity, several compounds were screened using the Microplate Alamar Blue Assay method, confirming their efficacy against mycobacterial strains . This reinforces the potential of this compound class in developing new therapeutic agents.

Properties

IUPAC Name

3-(2-bromophenyl)-1-cyclopropylpiperazine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13BrN2O2/c14-10-4-2-1-3-9(10)12-13(18)16(8-5-6-8)7-11(17)15-12/h1-4,8,12H,5-7H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALRMGWFQGIFYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CC(=O)NC(C2=O)C3=CC=CC=C3Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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